4-Hydroxyphthalic acid

Description

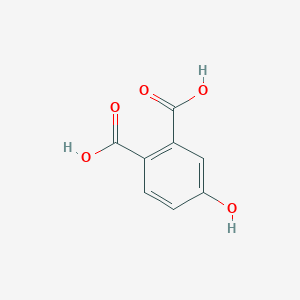

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRVRCAFWBBXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060585 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-35-5 | |

| Record name | 4-Hydroxyphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxyphthalic Acid from 4-Bromophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxyphthalic acid from 4-bromophthalic anhydride (B1165640), a key transformation in the preparation of valuable intermediates for pharmaceutical and materials science applications. This document details the underlying chemistry, experimental protocols, and relevant analytical data, tailored for a scientific audience engaged in research and development.

Introduction

This compound is a versatile organic building block utilized in the synthesis of a variety of complex molecules, including pharmaceuticals, polymers, and specialty chemicals.[1] Its structure, featuring both a phenol (B47542) and a phthalic acid moiety, allows for diverse chemical modifications, making it a valuable precursor in drug discovery and materials science. The synthesis from 4-bromophthalic anhydride via a copper-catalyzed hydroxylation reaction is an effective and scalable method. This guide will focus on a detailed protocol for this conversion, supported by characterization data and a discussion of its potential relevance in drug development.

Reaction Scheme and Mechanism

The core of the synthesis is a copper-catalyzed nucleophilic aromatic substitution reaction. The bromide substituent on the aromatic ring is replaced by a hydroxyl group. The reaction is typically carried out in the presence of a copper(I) salt catalyst, a strong base, and a suitable solvent system.

Reaction:

4-Bromophthalic Anhydride → this compound

While the detailed mechanism of copper-catalyzed hydroxylation of aryl halides can be complex and involve various intermediates, a plausible catalytic cycle is illustrated below. The reaction is initiated by the oxidative addition of the aryl halide to a Cu(I) species. Subsequent ligand exchange with a hydroxide (B78521) ion, followed by reductive elimination, yields the hydroxylated product and regenerates the Cu(I) catalyst.

Experimental Protocol

The following protocol is adapted from a patented synthesis method and represents a robust procedure for the preparation of this compound.[2]

Materials:

-

4-Bromophthalic anhydride

-

Cuprous chloride (CuCl)

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

Equipment:

-

High-pressure reaction vessel with a magnetic stir bar

-

Heating mantle with temperature control

-

Standard laboratory glassware

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a high-pressure reaction vessel, add 4-bromophthalic anhydride (e.g., 1.13 g, 5.0 mmol), cuprous chloride (e.g., 50 mg, 0.5 mmol), and potassium hydroxide (e.g., 1.68 g, 30 mmol).

-

Solvent Addition: Add a 1:1 (v/v) mixture of DMSO and water (e.g., 4 mL).

-

Initial Mixing: Stir the reaction mixture at room temperature (15-25 °C) for 10 minutes.

-

Reaction: Heat the mixture to 130 °C and maintain this temperature with stirring for 24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

-

Isolation: The product, this compound, will precipitate upon acidification. Isolate the solid product by filtration.

-

Purification: Wash the isolated solid with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Data Presentation

Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Reference |

| Molar Ratio (4-bromophthalic anhydride : CuCl : KOH) | 1 : 0.1 : 6 | [2] |

| Solvent System | DMSO : Water (1:1 v/v) | [2] |

| Reaction Temperature | 130 °C | [2] |

| Reaction Time | 24 hours | [2] |

| Product Yield | High (not specified quantitatively in the reference) | [2] |

| Product Purity | High | [2] |

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₅ | [3][4][5] |

| Molecular Weight | 182.13 g/mol | [3][4][5] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 188-189 °C | [6] |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 12.87 (br s, 2H), 10.41 (br s, 1H), 7.69 (dd, J=2.4, 6.6 Hz, 1H), 6.90-6.93 (m, 2H) | |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 169.5, 167.4, 160.1, 137.3, 131.5, 120.7, 116.2, 114.2 | |

| Infrared (IR) Spectroscopy, ν (cm⁻¹) | Broad O-H stretch (~3000-3500), C=O stretch (~1700), C=C stretch (~1600, 1450) |

Relevance to Drug Development

While direct applications of this compound in approved drugs are not widely documented, its structural motifs are of significant interest to medicinal chemists. The presence of both a carboxylic acid and a phenol group provides two key functionalities for derivatization and interaction with biological targets.

Potential as a Scaffold

This compound can serve as a scaffold for the synthesis of novel compounds with potential therapeutic activities. For instance, derivatives of structurally similar compounds, such as 4-hydroxyisophthalic acid, have been shown to possess antimicrobial activity.[7] This suggests that libraries of compounds based on the this compound core could be synthesized and screened for various biological activities.

Signaling Pathway Analogy

Although no specific signaling pathways involving this compound have been definitively elucidated, studies on the closely related molecule, 4-hydroxybenzoic acid (4-HBA), provide valuable insights. In the pathogenic bacterium Shigella sonnei, 4-HBA acts as a signaling molecule that controls virulence and other biological functions through interaction with a response regulator. This highlights the potential for small phenolic acids to act as signaling molecules in biological systems.

The workflow for investigating such a signaling pathway is depicted below.

References

- 1. This compound | 610-35-5 [chemicalbook.com]

- 2. CN104341293A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. This compound | C8H6O5 | CID 11881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Metabolic Insights into 4-Hydroxyphthalic Acid: A Technical Guide for Researchers

An in-depth analysis of the spectroscopic characteristics of 4-Hydroxyphthalic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is presented. This guide provides detailed experimental protocols and explores a plausible metabolic pathway, offering a valuable resource for scientists in drug discovery and metabolic research.

Introduction

This compound, a derivative of phthalic acid, is a molecule of interest in various chemical and biological studies. Understanding its structural and metabolic fate is crucial for applications ranging from synthetic chemistry to drug development. This technical guide provides a comprehensive overview of the key spectroscopic data of this compound and proposes a potential metabolic pathway based on analogous aromatic compounds.

Spectroscopic Data

The structural elucidation of this compound is dependent on a combination of spectroscopic techniques. The following sections summarize the key data obtained from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.87 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |

| 10.41 | Broad Singlet | 1H | Phenolic proton (-OH) |

| 7.69 | Doublet of Doublets | 1H | Aromatic proton (H-6) |

| 6.93-6.90 | Multiplet | 2H | Aromatic protons (H-3, H-5) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | Carboxylic acid carbon |

| 167.4 | Carboxylic acid carbon |

| 160.1 | Aromatic carbon (C-4) |

| 137.3 | Aromatic carbon (C-2) |

| 131.5 | Aromatic carbon (C-6) |

| 120.7 | Aromatic carbon (C-1) |

| 116.2 | Aromatic carbon (C-5) |

| 114.2 | Aromatic carbon (C-3) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Broad | O-H stretch (phenolic) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 1700-1680 | Strong | C=O stretch (carboxylic acid) |

| 1610-1590 | Medium | C=C stretch (aromatic ring) |

| 1300-1200 | Strong | C-O stretch (phenol and carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 182.13 g/mol ), the following fragments are anticipated under electron ionization (EI).

| m/z Ratio | Proposed Fragment |

| 182 | [M]⁺ (Molecular ion) |

| 165 | [M - OH]⁺ |

| 137 | [M - COOH]⁺ |

Experimental Protocols

NMR Spectroscopy

A sample of this compound (10-20 mg) was dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] The chemical shifts were referenced to the residual solvent peak of DMSO-d₆.

IR Spectroscopy

The IR spectrum was obtained using the KBr pellet method. A small amount of this compound was ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin pellet. The pellet was then analyzed using an FTIR spectrometer.

Mass Spectrometry

Mass spectral analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample was introduced into the GC, which separates it from any impurities before it enters the mass spectrometer.

Proposed Metabolic Pathway

While the specific metabolic pathway of this compound is not extensively documented, a plausible route can be proposed based on the metabolism of structurally similar compounds like 4-hydroxybenzoic acid.[2][3][4] The initial step is likely the hydroxylation of this compound to form protocatechuic acid. This key intermediate can then be funneled into various degradation pathways, primarily through ring cleavage reactions catalyzed by dioxygenase enzymes.

The diagram above illustrates the proposed initial hydroxylation of this compound to protocatechuic acid, which then serves as a substrate for multiple degradation pathways leading to central metabolism.

Conclusion

This technical guide provides a consolidated resource of the key spectroscopic data for this compound, essential for its identification and characterization. The detailed experimental protocols offer a practical guide for researchers, while the proposed metabolic pathway provides a logical framework for further investigation into its biological significance. This information is anticipated to be a valuable tool for professionals in the fields of chemical synthesis, drug development, and metabolic engineering.

References

An In-depth Technical Guide to 4-Hydroxyphthalic Acid: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphthalic acid (IUPAC name: 4-hydroxybenzene-1,2-dicarboxylic acid) is an organic compound with the chemical formula C₈H₆O₅.[1][2][3][4] It is a derivative of phthalic acid, featuring a hydroxyl group at the fourth position of the benzene (B151609) ring. This substitution imparts specific chemical and physical properties that make it a valuable intermediate in various synthetic processes, including the preparation of pharmaceuticals and functional materials.[5][6] This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols, and a summary of its current applications.

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆O₅ | [1][2][3][5][7] |

| Molecular Weight | 182.13 g/mol | [1][2][3][5][7] |

| CAS Number | 610-35-5 | [2][3][5][7] |

| Appearance | White to off-white or light beige crystalline powder | [8] |

| Melting Point | 188-189 °C to 208 °C (range from various sources) | [1][5] |

| Boiling Point | 235.5 °C (rough estimate) | [9][10] |

| Density | ~1.3293 - 1.5410 g/cm³ (rough estimates) | [1][9][10] |

| pKa (predicted) | 3.13 ± 0.10 | [9][10][11][12] |

Table 2: Solubility

| Solvent | Solubility | Source(s) |

| Water | Soluble, slightly miscible | [1][9][10][11][13] |

| Ethanol | Soluble | [1][13] |

| Acetone | Soluble | [1][13] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [9][10][11] |

| Methanol | Slightly soluble | [9][10][11] |

Spectral Data

The structural features of this compound have been characterized using various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Spectra available, with chemical shifts reported in DMSO-d₆. | [7][8][11] |

| ¹³C NMR | Spectra available, with chemical shifts reported in DMSO-d₆. | [8] |

| Infrared (IR) Spectroscopy | Spectra available (vapor phase, KBr pellet). | [8][9] |

| Mass Spectrometry (MS) | GC-MS data available. | [10] |

Experimental Protocols

Synthesis of this compound from 4-Sulfophthalic Acid

This protocol is based on a documented synthetic route.[14]

Materials:

-

4-Sulfophthalic acid (50% in water)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

-

Ice

Equipment:

-

Steel reaction vessel with stirring mechanism

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a steel vessel, add 4-sulfophthalic acid (0.525 mol).

-

With stirring, add sodium hydroxide (6.30 mol) portion-wise. The mixture will become increasingly viscous.

-

After approximately one-third of the NaOH has been added, begin heating the mixture to 180 °C.

-

Once all the NaOH has been added, increase the temperature to 200 °C and stir for an additional 2 hours.

-

Allow the reaction mixture to cool and then dissolve the residue in 1000 mL of water.

-

Cool the solution with ice and acidify to pH 1 by adding concentrated hydrochloric acid.

-

Extract the aqueous solution with ethyl acetate (5 x 400 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethyl acetate or hot water.[14][15]

Procedure (using Ethyl Acetate):

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate.

-

Dry the purified crystals under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications and Biological Activity

This compound serves as a valuable building block in organic synthesis. It is used as a reagent in the preparation of diester-substituted aminocyclopropanes and 2-substituted phthalimides.[5]

Information on the biological activity of this compound itself is limited. However, it has been identified as a potential endocrine-disrupting compound.[10] Derivatives of the isomeric 4-hydroxyisophthalic acid have been investigated for their antimicrobial properties.[2] Specifically, 1,3-bis-(halogen-anilides) of 4-hydroxyisophthalic acid have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[2]

Conclusion

This compound is a well-characterized organic compound with a range of applications in chemical synthesis. This guide has provided a detailed summary of its chemical and physical properties, along with established protocols for its synthesis and purification. While its own biological activities are not extensively studied, its derivatives show promise for further investigation, particularly in the development of new antimicrobial agents. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceready.com.au [scienceready.com.au]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. CN104341293A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. This compound(610-35-5) 1H NMR [m.chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound(610-35-5) IR Spectrum [m.chemicalbook.com]

- 10. This compound | C8H6O5 | CID 11881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. chemscene.com [chemscene.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 15. CN101239905A - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]

Solubility Profile of 4-Hydroxyphthalic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-hydroxyphthalic acid in various organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on collating qualitative solubility information and presenting a robust framework for the experimental determination of this critical physicochemical property. The methodologies outlined herein are standard in pharmaceutical and chemical research, providing a solid foundation for laboratory investigation.

Introduction to this compound

This compound (4-HPA) is an aromatic carboxylic acid with the chemical formula C₈H₆O₅. Its structure, featuring both carboxyl and hydroxyl functional groups, suggests a degree of polarity that heavily influences its solubility in different media. Understanding the solubility of 4-HPA is crucial for a range of applications, including its use as a building block in the synthesis of polymers, resins, and active pharmaceutical ingredients (APIs). In drug development, solubility is a key determinant of a compound's bioavailability and dictates the choice of solvents for crystallization, formulation, and purification processes.

Solubility of this compound: A Qualitative Overview

Published data on the quantitative solubility of this compound is limited. However, several sources provide qualitative descriptions of its solubility in common organic solvents. This information is summarized in the table below.

| Solvent Classification | Solvent | Reported Solubility | Citation(s) |

| Polar Protic | Water | Sparingly soluble in cold water, more soluble in hot water. | [1] |

| Ethanol | Readily soluble. | [1][2] | |

| Polar Aprotic | Acetone | Readily soluble. | [1][2] |

| Nonpolar | Toluene | Sparingly soluble in boiling toluene. | [1] |

The general trend indicates that this compound, as a polar molecule, exhibits greater solubility in polar solvents such as alcohols and ketones. The presence of two carboxylic acid groups and a hydroxyl group allows for the formation of hydrogen bonds with polar solvent molecules, facilitating dissolution. Conversely, its solubility is limited in nonpolar solvents like toluene.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following sections detail established methodologies, including the gravimetric method and analysis by High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent.

-

Sample Withdrawal and Filtration: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a known volume or mass of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered solution to the dish and reweigh to determine the exact mass of the solution. Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Mass Determination: After complete evaporation of the solvent, cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are sparingly soluble or when only a small amount of sample is available.

Materials and Equipment:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column (e.g., C18)

-

Volumetric flasks and pipettes

-

Reference standard of this compound

-

Mobile phase solvents

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (Steps 1 and 2).

-

Sample Withdrawal and Filtration: Withdraw and filter a sample of the supernatant as described in the gravimetric method (Step 3).

-

Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same diluent.

-

HPLC Analysis: Inject the prepared standard solutions and the diluted sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculation: Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language provide clear visual representations of the processes involved in solubility studies.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Conclusion

References

Crystal Structure Analysis of 4-Hydroxyphthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphthalic acid (C₈H₆O₅) is a derivative of phthalic acid, a significant scaffold in medicinal chemistry and materials science.[1] Understanding its solid-state structure is crucial for predicting its physicochemical properties, such as solubility, stability, and polymorphism, which are critical parameters in drug development and material engineering. X-ray crystallography provides the most definitive method for elucidating the precise atomic arrangement, intermolecular interactions, and packing motifs within a crystalline solid.

This guide details the typical workflow for a single-crystal X-ray diffraction study, from material synthesis and crystallization to structure solution and refinement.

Synthesis and Crystallization of this compound

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The following section outlines common procedures for the synthesis and subsequent crystallization of this compound.

Synthesis Protocols

Several synthetic routes to this compound have been reported. Two common methods are detailed below.

Method 1: From 4-Sulfophthalic Acid

This method involves the alkali fusion of 4-sulfophthalic acid.

-

Procedure: 4-Sulfophthalic acid is treated with a significant excess of sodium hydroxide (B78521) at elevated temperatures (180-200 °C). The resulting melt is then cooled, dissolved in water, and acidified (e.g., with hydrochloric acid) to precipitate the crude this compound. The product can be further purified by recrystallization.

Method 2: From 4-Bromophthalic Anhydride (B1165640)

This route involves a nucleophilic aromatic substitution reaction.

-

Procedure: 4-Bromophthalic anhydride is heated with a strong inorganic base, such as potassium hydroxide, in the presence of a copper-based catalyst (e.g., cuprous chloride) in a suitable solvent mixture (e.g., dimethyl sulfoxide (B87167) and water).[2] The reaction mixture is then acidified to yield this compound.

Crystallization Protocols

The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

Table 1: Recommended Crystallization Conditions for this compound

| Crystallization Method | Solvent System(s) | Typical Procedure | Expected Crystal Habit |

| Slow Evaporation | Water, Ethanol, Ethyl Acetate, Acetone-Water mixtures | A saturated solution of purified this compound is prepared at room temperature or slightly elevated temperature. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. | Prismatic or needle-like crystals. |

| Vapor Diffusion | High solubility solvent (e.g., ethanol) and a low solubility anti-solvent (e.g., hexane) | A solution of the compound in a high-solubility solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container containing the anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization. | Block-like or plate-like crystals. |

| Cooling Crystallization | Solvents with a high-temperature coefficient of solubility (e.g., water) | A saturated solution is prepared at an elevated temperature and then slowly cooled to room temperature or below. The rate of cooling is crucial to control the size and quality of the crystals. | Varies with cooling rate. |

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the following workflow is employed to determine the crystal structure.

Experimental Workflow

The process of single-crystal X-ray diffraction involves mounting a crystal, collecting diffraction data, and then processing that data to solve and refine the structure.

Detailed Experimental Protocol

-

Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed structure factors.

Presentation of Crystallographic Data

The results of a crystal structure analysis are typically presented in a standardized format. The following tables provide an example of how the crystallographic data for this compound would be summarized.

Table 2: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Value |

| Crystal Data | |

| Empirical formula | C₈H₆O₅ |

| Formula weight | 182.13 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.000(1) Å, α = 90° |

| b = 12.000(2) Å, β = 105.00(1)° | |

| c = 9.500(1) Å, γ = 90° | |

| Volume | 878.0(2) ų |

| Z | 4 |

| Calculated density | 1.378 Mg/m³ |

| Data Collection | |

| Diffractometer | Bruker APEX-II CCD |

| Theta range for data collection | 2.0 to 28.0° |

| Reflections collected | 10000 |

| Independent reflections | 2000 [R(int) = 0.030] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2000 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.040, wR2 = 0.100 |

| R indices (all data) | R1 = 0.050, wR2 = 0.110 |

Analysis of Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions involving the carboxylic acid and hydroxyl functional groups.

Hydrogen Bonding Network

The three acidic protons (two from the carboxylic acid groups and one from the hydroxyl group) and the five oxygen atoms can act as hydrogen bond donors and acceptors, respectively. This allows for the formation of a complex three-dimensional hydrogen-bonding network. Common hydrogen bonding motifs in carboxylic acids include dimeric associations. The presence of the additional hydroxyl group in this compound could lead to more intricate patterns, potentially involving catemeric chains or layers.

The logical relationship for the formation of the primary hydrogen-bonded synthons can be visualized as follows:

Table 3: Expected Hydrogen Bond Geometries in Crystalline this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Symmetry Operation for Acceptor |

| O-H···O | ~0.84 | ~1.8 - 2.0 | ~2.6 - 2.8 | ~160 - 180 | e.g., -x+1, -y, -z+1 |

| O-H···O | ~0.98 | ~1.6 - 1.8 | ~2.5 - 2.7 | ~165 - 180 | e.g., x, y-1, z |

Note: The values in this table are typical for carboxylic acid and phenol (B47542) hydrogen bonds and would be precisely determined from the refined crystal structure.

Conclusion

The determination of the crystal structure of this compound through single-crystal X-ray diffraction is an essential step in its solid-state characterization. This guide has outlined the necessary experimental protocols, from synthesis and crystallization to data collection and analysis. The resulting structural information, including unit cell parameters, atomic coordinates, and a detailed understanding of the hydrogen bonding network, would provide invaluable insights for researchers in the fields of pharmaceutical sciences and materials engineering. The methodologies described herein are robust and widely applicable to the crystallographic analysis of a broad range of small organic molecules.

References

Thermal Stability and Decomposition of 4-Hydroxyphthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Hydroxyphthalic acid. The information is compiled from various scientific sources to aid researchers and professionals in the fields of materials science, organic chemistry, and drug development in understanding the thermal behavior of this compound.

Physicochemical Properties

This compound is a substituted aromatic dicarboxylic acid. Its thermal behavior is a critical parameter for its application in various fields, including as a building block in the synthesis of polymers and pharmaceuticals.

| Property | Value | References |

| Molecular Formula | C₈H₆O₅ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| Melting Point | 188-189°C | [2] |

| 191-194°C | [3] | |

| 204°C | [4] | |

| Decomposition Temperature | ~190°C | [4] |

| 204-205°C (with anhydride (B1165640) formation) |

Note: The reported melting and decomposition temperatures for this compound vary across different sources, suggesting that the melting process is closely associated with its thermal decomposition.

Thermal Decomposition Pathway

The primary decomposition step involves an intramolecular dehydration reaction, where a molecule of water is eliminated from the two adjacent carboxylic acid groups to form 4-hydroxyphthalic anhydride . This process is reported to occur at temperatures around 200-220°C.

At higher temperatures, the resulting 4-hydroxyphthalic anhydride is expected to undergo further decomposition. Studies on the pyrolysis of the parent compound, phthalic anhydride, have shown that it decomposes to produce a mixture of products including naphthalene (B1677914) and biphenyl, with the evolution of acetylene (B1199291) gas. It is plausible that 4-hydroxyphthalic anhydride follows a similar high-temperature decomposition route, although the presence of the hydroxyl group may influence the final product distribution. The decomposition of phthalic anhydride under certain conditions can also lead to the formation of carbon dioxide and water.

The proposed decomposition pathway is illustrated in the diagram below:

Experimental Protocols

Detailed experimental data for the thermal analysis of this compound is limited. However, the following sections describe standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that are applicable to the study of this and similar organic compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperatures and the mass loss associated with different decomposition steps.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of each mass loss step indicates the initiation of a decomposition event. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss for each step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is encapsulated in an aluminum or hermetically sealed pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range that encompasses the melting and decomposition events.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, decomposition) appear as peaks pointing downwards, while exothermic events appear as peaks pointing upwards. The peak temperature and the area under the peak provide information about the transition temperature and the enthalpy change of the process, respectively.

The logical workflow for a comprehensive thermal analysis of this compound is depicted below.

Summary and Future Outlook

The thermal stability of this compound is characterized by a decomposition process that is closely linked to its melting point. The primary decomposition pathway is believed to be an initial dehydration to form 4-hydroxyphthalic anhydride, followed by the breakdown of the anhydride ring structure at higher temperatures.

To provide a more definitive and quantitative understanding of the thermal behavior of this compound, further experimental studies are required. Specifically, a detailed investigation using coupled techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy) would be invaluable. These methods would allow for the precise identification of the gaseous products evolved at each stage of decomposition, providing a complete and unambiguous picture of the decomposition mechanism. Such data would be of significant benefit to researchers and professionals utilizing this compound in applications where thermal stability is a critical factor.

References

- 1. This compound | C8H6O5 | CID 11881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formation of phthalic anhydride from nighttime oxidation of various heterocyclic volatile organic compounds: implications for wildfire smoke - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00065C [pubs.rsc.org]

- 3. 4-HYDROXYPHTHALIC ANHYDRIDE | 27550-59-0 [chemicalbook.com]

- 4. Benzyne by pyrolysis of phthalic anthydride - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Calculations for 4-Hydroxyphthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 4-Hydroxyphthalic acid. In the context of drug development and materials science, understanding the fundamental molecular characteristics is paramount for predicting reactivity, stability, and potential biological interactions. This document outlines the theoretical framework, computational methodologies, and expected outcomes from such studies, serving as a valuable resource for researchers in the field.

Introduction

This compound, a derivative of phthalic acid, is a molecule of interest due to the presence of multiple functional groups: a hydroxyl group and two carboxylic acid groups attached to a benzene (B151609) ring.[1] These features allow for complex hydrogen bonding networks and various chemical interactions, making it a candidate for applications in polymer chemistry, as a precursor in organic synthesis, and potentially in the design of novel therapeutic agents. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the molecular properties of this compound with high accuracy.

Computational Methodology

The following section details a typical protocol for performing quantum chemical calculations on this compound. This methodology is based on established practices for similar aromatic carboxylic acids.[2][3]

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is crucial as all subsequent calculations are performed on the optimized structure.

-

Software: Gaussian 09 or a similar quantum chemistry package is commonly used.

-

Method: Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for organic molecules.[2][4]

-

Basis Set: A common and effective basis set for this type of molecule is 6-311++G(d,p).[2][3] The inclusion of diffuse functions (++) is important for accurately describing anions and molecules with lone pairs, while polarization functions (d,p) are necessary for describing the anisotropic electron density around the atoms.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes.[2][4] A scaling factor is often applied to the calculated frequencies to better match experimental data.

Electronic Properties Analysis

The electronic properties of the molecule are investigated to understand its reactivity and kinetic stability.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.[5][6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other molecules.

Workflow for Quantum Chemical Calculations

The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations described above.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.40 |

| C-O (hydroxyl) | 1.36 | |

| C=O (carboxyl) | 1.21 | |

| C-O (carboxyl) | 1.35 | |

| O-H (hydroxyl) | 0.97 | |

| O-H (carboxyl) | 0.98 | |

| Bond Angles (°) | C1-C2-C3 | 120.5 |

| C-C-O (hydroxyl) | 119.8 | |

| O=C-O (carboxyl) | 123.0 | |

| Dihedral Angles (°) | O=C-C=C | 180.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(O-H) | 3500 | Hydroxyl group stretching |

| ν(C=O) | 1750 | Carboxyl group stretching |

| ν(C-O) | 1300 | Carboxyl group stretching |

| δ(O-H) | 1400 | Hydroxyl group bending |

| Aromatic C-H stretch | 3100 | Ring C-H stretching |

| Aromatic C=C stretch | 1600 | Ring C=C stretching |

Table 3: Electronic Properties (Illustrative)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Logical Relationships in Computational Analysis

The following diagram illustrates the logical flow from the molecular structure to the prediction of its properties.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of this compound at the molecular level. By employing methods such as DFT with an appropriate functional and basis set, researchers can obtain valuable insights into the molecule's geometry, vibrational modes, and electronic characteristics. This information is instrumental in predicting the molecule's behavior and potential applications in various scientific and industrial domains, including drug design and materials science. The methodologies and illustrative data presented in this guide serve as a foundational reference for conducting and interpreting such computational studies.

References

- 1. This compound | C8H6O5 | CID 11881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vibrational spectroscopy and density functional theory study of 4-mercaptobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Degradation Pathways of 4-Hydroxyphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the biological degradation pathways of 4-hydroxyphthalic acid. The document details the enzymatic processes, genetic underpinnings, and metabolic intermediates involved in the microbial catabolism of this compound. Particular emphasis is placed on the well-characterized aerobic pathway in Pseudomonas species, with additional insights into other potential degradation routes. This guide is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and environmental science, as well as for professionals in drug development interested in microbial metabolism of aromatic compounds.

Core Degradation Pathway: Aerobic Metabolism in Pseudomonas

The most extensively studied pathway for the degradation of this compound is the aerobic pathway found in bacteria of the genus Pseudomonas, notably Pseudomonas testosteroni. This pathway involves the initial decarboxylation of this compound, followed by further degradation of the resulting intermediates, which ultimately converge on central metabolic pathways.

Key Enzyme: 4,5-Dihydroxyphthalate Decarboxylase

The pivotal enzyme in this pathway is 4,5-dihydroxyphthalate decarboxylase. This enzyme is responsible for the conversion of 4,5-dihydroxyphthalate to protocatechuate and carbon dioxide.[1][2] Interestingly, this enzyme also exhibits activity towards this compound, catalyzing its decarboxylation to form m-hydroxybenzoate.[1]

The degradation of this compound appears to be a secondary function of this enzyme, which primarily participates in the main phthalate (B1215562) degradation pathway. In Pseudomonas testosteroni, phthalate is first converted to 4,5-dihydroxyphthalate, which is then decarboxylated by 4,5-dihydroxyphthalate decarboxylase to yield protocatechuate.[1] This protocatechuate then serves as a substrate for ring-cleavage enzymes.[1][2]

The metabolism of 4-hydroxyphthalate through m-hydroxybenzoate and protocatechuate has been confirmed in P. testosteroni NH1000.[1]

Quantitative Data on Enzyme Kinetics

The kinetic properties of 4,5-dihydroxyphthalate decarboxylase from Pseudomonas testosteroni have been characterized, providing valuable insights into its substrate specificity and catalytic efficiency. The apparent Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for both the primary substrate, 4,5-dihydroxyphthalate, and the secondary substrate, this compound, are summarized in the table below.

| Substrate | Apparent Km | Relative Vmax | Organism |

| 4,5-Dihydroxyphthalate | 10.5 µM | 10 | Pseudomonas testosteroni |

| This compound | 1.25 mM | 1 | Pseudomonas testosteroni |

Data sourced from Nakazawa and Hayashi (1978).[1]

The significantly lower Km and tenfold higher Vmax for 4,5-dihydroxyphthalate indicate that it is the preferred substrate for the enzyme.

Subsequent Degradation of Intermediates

The degradation of this compound converges with the central aromatic compound degradation pathways through the key intermediates m-hydroxybenzoate and protocatechuate.

-

m-Hydroxybenzoate Catabolism: Bacteria that degrade m-hydroxybenzoate typically hydroxylate it to form either gentisate or protocatechuate. For instance, some Pseudomonas species can metabolize 3-hydroxybenzoate via protocatechuate or gentisate. In Pseudomonas putida, a novel pathway for 3-hydroxybenzoate degradation proceeds through 2,3-dihydroxybenzoate and then catechol. Catechol is then subject to either ortho- or meta-ring cleavage.

-

Protocatechuate Catabolism: Protocatechuate is a central intermediate in the degradation of many aromatic compounds. Its aromatic ring is cleaved by dioxygenases through two main routes:

In Pseudomonas testosteroni, protocatechuate is degraded via a meta-fission pathway, ultimately leading to the formation of pyruvate (B1213749) and oxaloacetate, which can enter the citric acid cycle.

Genetic Organization and Regulation

The genes responsible for phthalate degradation are often organized in operons, which can be located on either the chromosome or on plasmids. In Burkholderia cepacia DBO1, the genes for phthalate degradation are arranged in at least three transcriptional units. The gene encoding 4,5-dihydroxyphthalate decarboxylase (ophC) is linked to a gene for a putative transporter (ophD). The genetic organization in Pseudomonas putida NMH102-2 shows a clustering of genes for the phthalate degradation pathway.

The regulation of these degradation pathways is tightly controlled, often at the transcriptional level. In Pseudomonas putida, the pcaR regulatory gene is required for the induction of all genes within the pca regulon, which is responsible for the degradation of p-hydroxybenzoate via protocatechuate.

Alternative Degradation Pathways

While the aerobic pathway in Pseudomonas is the most well-documented, other microorganisms may employ different strategies for the degradation of this compound.

Anaerobic Degradation

Anaerobic degradation of aromatic compounds is a critical process in anoxic environments. Generally, the anaerobic metabolism of aromatic acids involves their activation to a coenzyme A (CoA) thioester, followed by reductive dearomatization of the ring and subsequent cleavage. While the anaerobic degradation of phthalate isomers has been studied, specific pathways for this compound are not yet well-elucidated. However, the anaerobic metabolism of other hydroxyaromatic compounds provides a model for potential pathways. For example, the anaerobic metabolism of 3-hydroxybenzoate in the denitrifying bacterium Thauera aromatica involves its activation to 3-hydroxybenzoyl-CoA.

Fungal Degradation

Fungi are known for their versatile metabolic capabilities, including the degradation of a wide range of aromatic compounds. While specific studies on the fungal degradation of this compound are limited, fungi are known to metabolize phthalic acid and its esters. For instance, the endophytic fungus Phomopsis liquidambari can degrade 4-hydroxybenzoic acid by first hydroxylating it to 3,4-dihydroxybenzoic acid (protocatechuic acid), which is then converted to catechol and further metabolized via ortho-cleavage. It is plausible that similar enzymatic machinery could be adapted for the degradation of this compound.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the biological degradation of this compound.

Purification of 4,5-Dihydroxyphthalate Decarboxylase

The purification of 4,5-dihydroxyphthalate decarboxylase from a protocatechuate 4,5-dioxygenase-deficient mutant of P. testosteroni grown on phthalate can be achieved through a multi-step process:

-

Cell Lysis: Harvested cells are resuspended in a suitable buffer (e.g., potassium phosphate (B84403) buffer with stabilizing agents) and disrupted by methods such as sonication or French press.

-

Centrifugation: The cell lysate is centrifuged to remove cell debris, yielding a crude cell-free extract.

-

Streptomycin (B1217042) Sulfate (B86663) Precipitation: To remove nucleic acids, a solution of streptomycin sulfate is added to the crude extract, followed by centrifugation.

-

Ammonium (B1175870) Sulfate Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between specific saturation ranges (e.g., 30-60%) is collected.

-

Chromatography: The partially purified enzyme is further purified using a series of column chromatography steps, which may include:

-

DEAE-Sephadex Chromatography: Anion-exchange chromatography to separate proteins based on their charge.

-

Hydroxylapatite Chromatography: A form of adsorption chromatography.

-

Sephadex G-200 Gel Filtration: Size-exclusion chromatography to separate proteins based on their molecular size.

-

Enzyme Assay

The activity of 4,5-dihydroxyphthalate decarboxylase can be determined spectrophotometrically by monitoring the formation of the reaction product, protocatechuate, or the consumption of the substrate. A common method involves a coupled enzyme assay where the CO2 produced is used in a reaction that leads to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5]

A direct spectrophotometric assay can also be employed by monitoring the change in absorbance at a wavelength where the substrate and product have different extinction coefficients.

Metabolite Identification

The identification of intermediates in the degradation pathway is crucial for elucidating the metabolic route. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.

-

Sample Preparation: Culture supernatants are collected at different time points, centrifuged to remove cells, and filtered. The samples may require extraction (e.g., liquid-liquid extraction with an organic solvent) and concentration prior to analysis.

-

HPLC Separation: The extracted metabolites are separated on a suitable HPLC column, typically a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

-

Mass Spectrometry Detection: The eluting compounds are introduced into a mass spectrometer for detection and identification. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. By operating the mass spectrometer in both full-scan and tandem MS (MS/MS) modes, it is possible to determine the molecular weight of the metabolites and obtain structural information from their fragmentation patterns.

Visualizations

Degradation Pathway of this compound in Pseudomonas testosteroni

Caption: Aerobic degradation pathway of this compound in Pseudomonas testosteroni.

Experimental Workflow for Metabolite Identification

References

- 1. Phthalate and 4-hydroxyphthalate metabolism in Pseudomonas testosteroni: purification and properties of 4,5-dihydroxyphthalate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phthalate metabolism in Pseudomonas fluorescens PHK: purification and properties of 4,5-dihydroxyphthalate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A general coupled spectrophotometric assay for decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

Acidity and pKa values of 4-Hydroxyphthalic acid's functional groups

An In-depth Technical Guide to the Acidity and pKa Values of 4-Hydroxyphthalic Acid's Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic dicarboxylic acid of interest in medicinal chemistry and materials science. Its chemical behavior, particularly its ionization state at various pH levels, is critical for applications in drug design, formulation, and the synthesis of novel polymers and metal-organic frameworks. The acidity of its three functional groups—two carboxylic acids and one phenolic hydroxyl—is defined by their respective acid dissociation constants (pKa). This guide provides a comprehensive overview of the pKa values of this compound, discusses the electronic effects influencing its acidity, and outlines the experimental and computational methodologies for pKa determination.

Introduction to this compound

This compound, with the chemical formula C₈H₆O₅, is a derivative of phthalic acid where a hydroxyl group substitutes a hydrogen atom at the fourth position on the benzene (B151609) ring.[1] This substitution significantly influences the electronic properties and, consequently, the acidity of the carboxylic acid groups and the phenolic proton. Understanding these pKa values is fundamental for predicting the molecule's charge, solubility, and interaction with biological targets under physiological conditions.

Acidity and pKa Values of Functional Groups

This compound possesses three ionizable protons, leading to a stepwise dissociation. The acidity of each proton is influenced by the inductive and resonance effects of the other functional groups on the aromatic ring.

-

Phthalic Acid : The two carboxylic acid groups have pKa values of approximately 2.89 (pKa₁) and 5.51 (pKa₂).[3][4][5][6]

-

4-Hydroxybenzoic Acid : The carboxylic acid has a pKa of about 4.5, and the phenolic hydroxyl group has a pKa of about 9.4.[7][8][9]

The hydroxyl group (-OH) is an electron-donating group through resonance, which tends to decrease the acidity (increase the pKa) of the carboxylic acid groups. Conversely, the two carboxylic acid groups (-COOH) are electron-withdrawing, which increases the acidity (decreases the pKa) of the phenolic proton.

Based on these principles, the following table summarizes the predicted and estimated pKa values for this compound.

Data Presentation: pKa Values

| Functional Group | Predicted/Estimated pKa | Influencing Factors |

| Carboxylic Acid (C1) | ~3.13 (Predicted)[2] | Proximity to the second carboxylic acid group increases acidity. Electron-donating -OH group decreases acidity. |

| Carboxylic Acid (C2) | ~5.4 | Further from the electron-withdrawing effect of the first ionized carboxylate. |

| Phenolic Hydroxyl (C4) | ~9.2 | Electron-withdrawing effects of two carboxylic acid groups increase acidity compared to phenol (B47542) (pKa ~10). |

Note: The estimated values are derived from the analysis of substituent effects and pKa data of related compounds for illustrative purposes.

Dissociation Equilibria of this compound

The stepwise dissociation of this compound can be visualized as a series of equilibria. Each step corresponds to the loss of a proton from one of the acidic functional groups.

References

- 1. This compound | C8H6O5 | CID 11881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 610-35-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Phthalic acid - Wikipedia [en.wikipedia.org]

- 4. Phthalic Acid - Formula, Structure, And Properties | Turito [turito.com]

- 5. Page loading... [guidechem.com]

- 6. Phthalic acid | 88-99-3 [chemicalbook.com]

- 7. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound 4-Hydroxybenzoic acid (FDB010508) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

The Unexplored Therapeutic Potential of 4-Hydroxyphthalic Acid Derivatives: A Technical Guide

For Immediate Release

This technical guide delves into the current understanding of the biological activities of 4-hydroxyphthalic acid derivatives, a class of compounds with underexplored therapeutic potential. While research directly focused on this specific chemical family is emerging, this document synthesizes the available data and extrapolates potential activities based on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in novel small molecule therapeutics.

Overview of Biological Activities

Derivatives of this compound, also known as 4-hydroxyisophthalic acid, have been investigated for a range of biological activities. The core structure, a benzene (B151609) ring substituted with a hydroxyl group and two carboxylic acid groups, provides a scaffold for the synthesis of diverse derivatives with potential applications in antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory therapies.

Antimicrobial Activity

Early research into 1,3-bis-anilides of 4-hydroxyisophthalic acid demonstrated their potential as antimicrobial agents. These studies revealed that halogenated and nitro-substituted anilides exhibit significant activity against a spectrum of Gram-positive and Gram-negative bacteria.

A series of 1,3-bis-anilides of 4-hydroxyisophthalic acid were synthesized and screened for their antibacterial and antifungal properties.[1][2] The results indicated that while most of the halogen-anilides had minimal antifungal activity, they showed significant efficacy against both Gram-positive and Gram-negative bacteria.[2] Specifically, certain fluoro-derivatives were inhibitory towards S. aureus and M. paratuberculosis, and iodo-derivatives displayed broad-spectrum antimicrobial activity in vitro, including some antifungal effects.[2] Further studies on variously substituted anilides, particularly nitro-halogen-derivatives, confirmed their activity against bacteria and fungi.[1]

While these foundational studies provide qualitative evidence of antimicrobial potential, a lack of comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for a broad range of this compound derivatives is a notable gap in the current literature. The primary screening method used in these early studies was a modified Kirby-Bauer disk diffusion assay.[1][2]

Potential Anticancer Activity

While direct quantitative data on the anticancer activity of this compound derivatives is limited, studies on structurally similar 4-hydroxyquinolone analogues provide compelling evidence for their potential as cytotoxic agents.

Cytotoxicity Data of Related 4-Hydroxyquinolone Analogues

A series of modified 4-hydroxyquinolone analogues have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are presented in Table 1.

| Compound ID | Core Structure Modification | Cancer Cell Line | IC50 (µM) |

| 3g | 1-(4-fluorophenyl) | HCT116 (Colon) | 28.5 |

| A549 (Lung) | 33.4 | ||

| PC3 (Prostate) | Not Specified | ||

| MCF-7 (Breast) | Not Specified | ||

| 20 | Not Specified | Colo 320 (Colon, resistant) | 4.61 |

| Colo 205 (Colon, sensitive) | 2.34 | ||

| 13b | Not Specified | Colo 320 (Colon, resistant) | 4.58 |

| Colo 205 (Colon, sensitive) | 8.1 | ||

| 13a | Not Specified | Colo 320 (Colon, resistant) | 8.19 |

| Colo 205 (Colon, sensitive) | 11.86 |

Data for compounds 3g, 20, 13b, and 13a are derived from studies on modified 4-hydroxyquinolone analogues and are presented here to illustrate the potential of the 4-hydroxy- scaffold.

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of quinoline-based compounds is often attributed to the inhibition of key cellular enzymes and signaling pathways crucial for cancer cell proliferation and survival. Potential mechanisms include the inhibition of DNA topoisomerase II and the modulation of protein kinase signaling pathways such as the VEGFR-2, PI3K/Akt, and MAPK pathways.

Below are diagrams of key signaling pathways that are often dysregulated in cancer and are potential targets for 4-hydroxy-scaffold-based inhibitors.

Potential Enzyme Inhibitory Activity

Derivatives of 4-hydroxy-aromatic acids have shown significant inhibitory activity against various enzymes implicated in disease. This suggests that this compound derivatives could also be a promising scaffold for the development of novel enzyme inhibitors.

α-Glucosidase and PTP1B Inhibition

Derivatives of 4-Hydroxy Pd-C-III have been evaluated as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are targets for the management of type 2 diabetes.

| Compound | Target Enzyme | IC50 (µM) |

| 8a | α-Glucosidase | 66.3 ± 2.4 |

| PTP1B | 47.0 ± 0.5 | |

| α-Amylase | 30.62 ± 2.13 |

Data for compound 8a is derived from a study on 4-Hydroxy Pd-C-III derivatives and is presented to illustrate the potential of the 4-hydroxy- scaffold for enzyme inhibition.

Tyrosinase Inhibition

Novel 4-hydroxybenzaldehyde (B117250) derivatives have been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis.

| Compound | Target Enzyme | IC50 (mM) | Ki (mM) | Inhibition Type |

| 4-hydroxybenzaldehyde | Tyrosinase | 1.22 | - | - |

| 3c (dimethoxyl phosphate (B84403) derivative) | Tyrosinase | 0.059 | 0.0368 | Non-competitive |

Data for 4-hydroxybenzaldehyde and its derivative 3c are presented to illustrate the potential of the 4-hydroxy- scaffold for tyrosinase inhibition.

Potential Anti-inflammatory Activity

The anti-inflammatory potential of 4-hydroxy-scaffolds has been demonstrated through the synthesis and evaluation of 4-hydroxybenzene acrylic acid derivatives.

| Compound ID | Suppression Rate (%) |

| 5a | 45.29 |

| 5f | 44.75 |

| 6a | 24.11 |

Data is from a study on 4-hydroxybenzene acrylic acid derivatives and is presented to illustrate the potential of the 4-hydroxy- scaffold for anti-inflammatory activity. Suppression rates are compared to indomethacin.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (100 mM, pH 6.8)

-

Test compounds and Acarbose (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of α-glucosidase (e.g., 0.2 U/mL) and pNPG (e.g., 2 mM) in phosphate buffer. Prepare serial dilutions of the test compounds and acarbose.

-

Assay Mixture: In a 96-well plate, add 50 µL of the test compound solution, 50 µL of phosphate buffer, and 50 µL of the α-glucosidase solution.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 50 µL of the pNPG solution to each well to start the reaction.

-

Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals for 15-30 minutes.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility

This method is used to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton agar (B569324) (MHA) plates

-

Sterile saline

-

Sterile cotton swabs

-

Paper disks impregnated with known concentrations of the test compounds

-

Incubator (37°C)

Procedure:

-